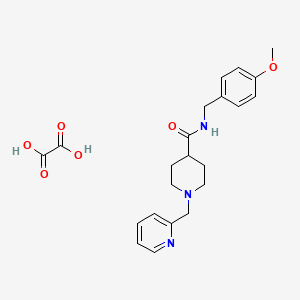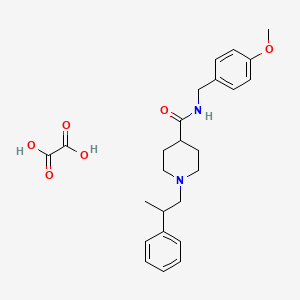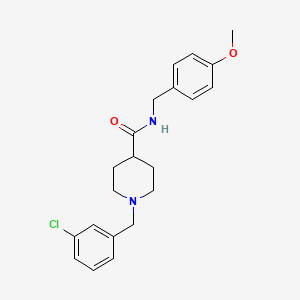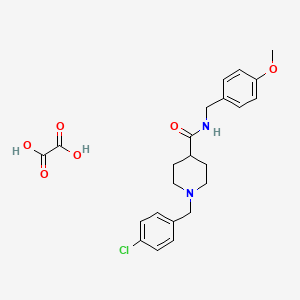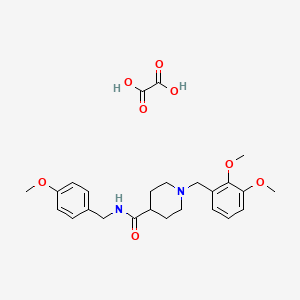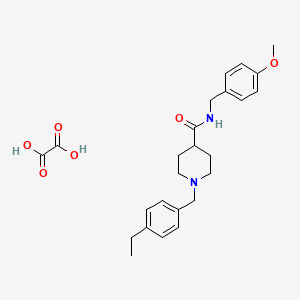
1-(4-ethylbenzyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide oxalate
描述
1-(4-ethylbenzyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide oxalate, commonly known as EMBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. EMBP is a piperidine derivative that has been synthesized through a novel chemical process, and its unique structure has made it a promising candidate for a range of scientific studies. In
作用机制
The mechanism of action of EMBP is not fully understood, but it is believed to involve the modulation of various molecular targets in the brain and other tissues. EMBP has been shown to interact with voltage-gated calcium channels, which are involved in neurotransmitter release and neuronal excitability. It also binds to nicotinic acetylcholine receptors, which play a role in cognitive function and memory. Additionally, EMBP has been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
EMBP has been shown to have a range of biochemical and physiological effects, including the inhibition of amyloid-beta aggregation, the protection of dopaminergic neurons, and the modulation of ion channels and receptors. It has also been shown to have analgesic and anti-inflammatory effects, as well as the ability to reduce oxidative stress and inflammation in the brain and other tissues. These effects are thought to be mediated by the interaction of EMBP with various molecular targets in the body.
实验室实验的优点和局限性
One advantage of using EMBP in lab experiments is its unique structure, which makes it a promising candidate for a range of scientific studies. Its ability to modulate various molecular targets in the body also makes it a versatile tool for investigating the mechanisms of disease and drug action. However, the synthesis of EMBP is challenging and time-consuming, which may limit its use in some lab settings. Additionally, the mechanism of action of EMBP is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several future directions for research on EMBP, including the investigation of its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the optimal dosage and administration route of EMBP, as well as its safety and efficacy in humans. Additionally, the development of new synthesis methods for EMBP may improve its availability and reduce the cost of production. Finally, the investigation of EMBP's potential as a modulator of ion channels and receptors may lead to the development of new drugs for a range of diseases and conditions.
科学研究应用
EMBP has shown potential in a wide range of scientific research applications, including neuroscience, pharmacology, and drug discovery. One of the most promising areas of research is the development of EMBP as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that EMBP can inhibit the aggregation of amyloid-beta peptides, which are associated with Alzheimer's disease, and prevent the degeneration of dopaminergic neurons, which are affected in Parkinson's disease. EMBP has also been investigated as a potential analgesic and anti-inflammatory agent, as well as a modulator of ion channels and receptors.
属性
IUPAC Name |
1-[(4-ethylphenyl)methyl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2.C2H2O4/c1-3-18-4-6-20(7-5-18)17-25-14-12-21(13-15-25)23(26)24-16-19-8-10-22(27-2)11-9-19;3-1(4)2(5)6/h4-11,21H,3,12-17H2,1-2H3,(H,24,26);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEAYZHZZWMNJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCC(CC2)C(=O)NCC3=CC=C(C=C3)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3-(benzyloxy)benzyl]-N-cycloheptyl-4-piperidinecarboxamide oxalate](/img/structure/B3949612.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-N-cycloheptyl-4-piperidinecarboxamide oxalate](/img/structure/B3949619.png)
![1-(2-chlorobenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide oxalate](/img/structure/B3949621.png)
![1-(4-chlorobenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide oxalate](/img/structure/B3949628.png)
![1-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide oxalate](/img/structure/B3949634.png)
![1-(2,4-dimethoxybenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B3949639.png)
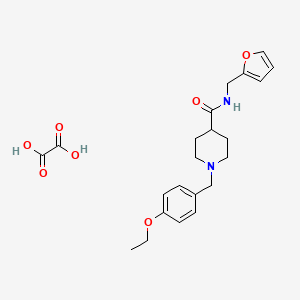
![1-[3-(benzyloxy)benzyl]-N-(2-furylmethyl)-4-piperidinecarboxamide](/img/structure/B3949667.png)
